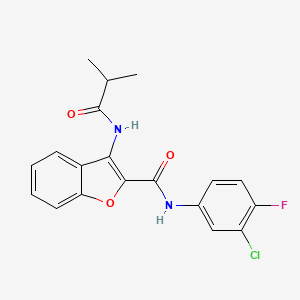

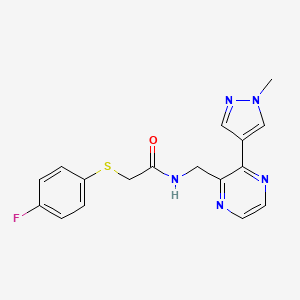

![molecular formula C25H20N4O5 B3006544 3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1023866-70-7](/img/structure/B3006544.png)

3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Development of Quinazoline/Pyrimidine-2,4(1H,3H)-diones as Agonists of Cannabinoid Receptor Type 2

The research presented in the first paper focuses on the design and synthesis of novel quinazoline/pyrimidine-2,4(1H,3H)-diones, aiming to develop compounds with high potency and selectivity as CB2 agonists. The study highlights the successful creation of compounds with improved hydrophilicity and lower logP values compared to the lead compound and GW842166X, suggesting their potential as lead compounds for future CB2 agonist development .

Quinazolinones and Pyrido[3,4-d]pyrimidin-4-ones as Specific MMP-13 Inhibitors

The second paper discusses the discovery of quinazolinones and pyrido[3,4-d]pyrimidin-4-ones as orally active and specific inhibitors of matrix metalloproteinase-13 (MMP-13), which are relevant for the treatment of osteoarthritis. Utilizing computer-aided drug design and structure-activity relationship studies, the researchers developed compounds that bind to a unique specificity pocket without interacting with the Zn(2+) ion. The compound 10a demonstrated favorable ADME and safety profiles, as well as efficacy in preventing cartilage damage in rabbit models of osteoarthritis .

Pyrimido[4,5-g]quinazoline-4,9-dione in Polymer Semiconductors

The third paper introduces the use of pyrimido[4,5-g]quinazoline-4,9-dione (PQ) as a novel building block for π-conjugated polymer semiconductors. These polymers exhibit high sensitivity to acids and demonstrate p-type semiconductor performance with promising hole mobilities in organic thin-film transistors. The study suggests potential applications for these PQ-based polymers in bio- and chemo-sensors due to their bioactivity and sensitivity to acids .

Novel Pyrazole-Quinazoline-2,4-dione Hybrids as HPPD Inhibitors

In the fourth paper, researchers describe the design of novel pyrazole-quinazoline-2,4-dione hybrids as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. The compound 9bj showed excellent potency against AtHPPD and displayed promising herbicidal activity in greenhouse assays. The co-crystal structure of the AtHPPD-9bj complex provided insights into the binding interactions of the inhibitor .

Synthesis of Quinazolines and Pyrimidine-diones

The fifth paper reports on the synthesis of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-quinazolines and dihydro pyrano[4,3-d]pyrimidine-2,4(3H)-diones. The researchers describe the reaction of pyrano[4,3-d]pyrimidinium bromides with malonodinitrile and nitromethane to form these compounds, with the structure of one compound confirmed by X-ray analysis .

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones

The sixth paper presents a new synthetic route for quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones with pyridyl or quinolinyl substituents. The method involves annulation of substituted anthranilic esters with N-pyridyl ureas, proceeding without metal catalysts and yielding a variety of compounds with moderate to good yields. The scalability of the reaction to gram quantities is also noted .

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

Researchers have synthesized a series of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic properties against various cancer cell lines. These compounds, including 2-(3,4-dimethoxyphenyl) derivatives, have shown significant growth inhibitory properties, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

Antimicrobial Activity

Substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones have been synthesized and evaluated for their antimicrobial properties. These compounds, derived from visnagenone or khellinone, have shown promising results in inhibiting the growth of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abu‐Hashem, 2018).

Semiconductor and Sensor Applications

Quinazoline derivatives, specifically Pyrimido[4,5-g]quinazoline-4,9-dione (PQ), have been utilized as building blocks for π-conjugated polymer semiconductors. These polymers exhibit high sensitivity to acids and promising hole transport performance in organic thin-film transistors (OTFTs), suggesting applications in bio- and chemo-sensors (Quinn et al., 2015).

Herbicidal Activity

A series of novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. These compounds have shown excellent efficacy in controlling resistant weeds, offering a new avenue for herbicide development (He et al., 2020).

Matrix Metalloproteinase Inhibitors

Quinazolinones and pyrido[3,4-d]pyrimidin-4-ones have been developed as specific inhibitors of matrix metalloproteinase-13, a key enzyme involved in the degradation of cartilage in osteoarthritis. These orally active compounds have shown potential in preventing cartilage damage without inducing significant side effects, suggesting their applicability in osteoarthritis treatment (Li et al., 2008).

Eigenschaften

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-33-17-10-11-20(21(14-17)34-2)29-24(31)18-7-3-4-8-19(18)28(25(29)32)15-16-13-23(30)27-12-6-5-9-22(27)26-16/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDYSUMOWUDDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

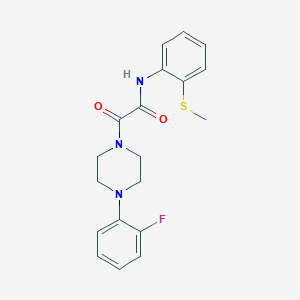

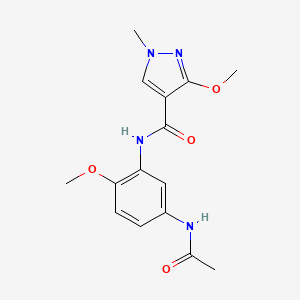

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)

![2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006467.png)

![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)

![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)

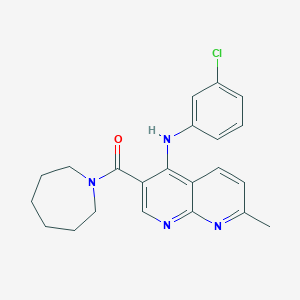

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3006472.png)

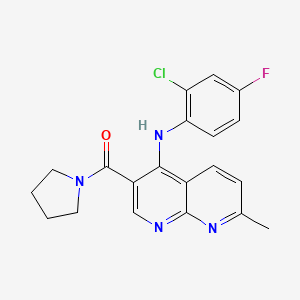

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3006473.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)

![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006478.png)